![molecular formula C28H18N4O2S B14077627 (E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)
(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyano group, a diphenylamino group, and a benzo[c][1,2,5]thiadiazole moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the diphenylamino group and the cyanoacrylic acid moiety. Common reagents used in these reactions include aromatic amines, sulfur sources, and cyanoacrylic acid derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反应分析
Types of Reactions
(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reaction to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type
科学研究应用
(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate or biochemical probe.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structural features make it useful in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of (E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the diphenylamino group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
(E)-2-Cyano-3-(4-(diphenylamino)phenyl)acrylic acid: Lacks the benzo[c][1,2,5]thiadiazole moiety, which may affect its electronic properties and reactivity.
(E)-2-Cyano-3-(7-(4-(dimethylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid: Contains a dimethylamino group instead of a diphenylamino group, potentially altering its steric and electronic characteristics.
Uniqueness
(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid is unique due to the combination of its functional groups and the benzo[c][1,2,5]thiadiazole core. This combination imparts distinct electronic properties, making it particularly useful in applications requiring specific photophysical and electrochemical characteristics.
属性
分子式 |
C28H18N4O2S |
|---|---|
分子量 |
474.5 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-[4-[4-(N-phenylanilino)phenyl]-2,1,3-benzothiadiazol-7-yl]prop-2-enoic acid |
InChI |
InChI=1S/C28H18N4O2S/c29-18-21(28(33)34)17-20-13-16-25(27-26(20)30-35-31-27)19-11-14-24(15-12-19)32(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-17H,(H,33,34)/b21-17+ |
InChI 键 |
RHCIYZVMKLDSRK-HEHNFIMWSA-N |
手性 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)/C=C(\C#N)/C(=O)O |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C5=NSN=C45)C=C(C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


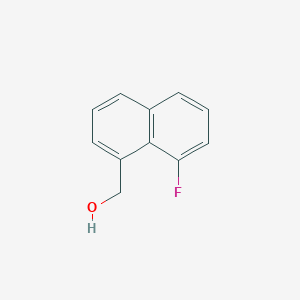
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14077553.png)
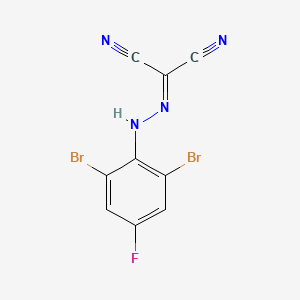
![2-(biphenyl-4-yloxy)-N'-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B14077559.png)
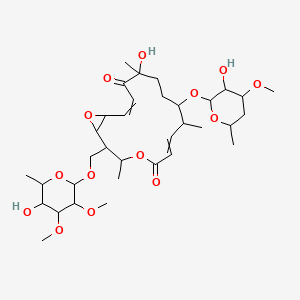
![2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14077571.png)

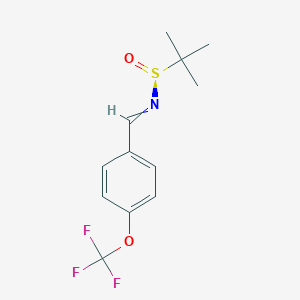
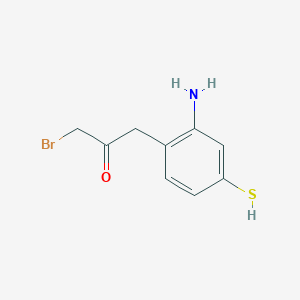
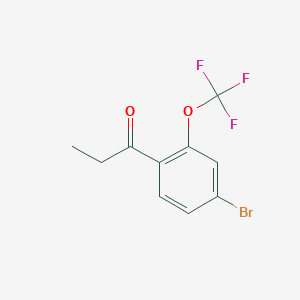
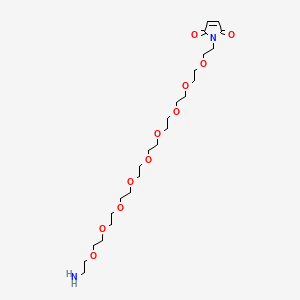

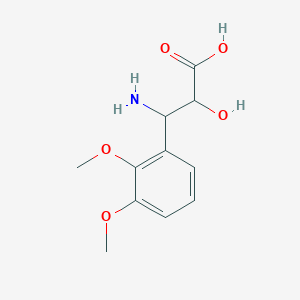
![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)
